molecular formula C13H8Cl2O4S B017837 Tienilic acid CAS No. 40180-04-9

Tienilic acid

Cat. No. B017837
CAS RN: 40180-04-9
M. Wt: 331.2 g/mol
InChI Key: AGHANLSBXUWXTB-UHFFFAOYSA-N
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Description

Tienilic acid, also known as ticrynafen, is a pharmaceutical compound that was studied for its pharmacokinetics and mode of action, including absorption, distribution, metabolism, and excretion across various species, including humans. It is extensively bound to plasma proteins, primarily albumin, and exhibits rapid plasma and whole-body clearance due to metabolism and renal excretion. Tienilic acid acts as an inhibitor of reabsorption of sodium and uric acid by the kidney, accounting for its diuretic and uricosuric activity. It's a classical example of a competitive inhibitor of organic acid transport in the kidney and other organs. Despite its potential therapeutic benefits, its use has been limited due to various factors, including toxicity concerns in certain contexts (Maass, Snow, Beg, & Stote, 1982).

Synthesis Analysis

The synthesis of tienilic acid and its derivatives has been a subject of scientific interest, contributing to the understanding of its chemical properties and potential applications. While specific literature on the synthesis of tienilic acid was not directly found, related research highlights the importance of process synthesis in chemical engineering, including the development of efficient and scalable methods for producing pharmaceutical compounds. Process synthesis involves selecting component parts and interconnecting them to create a chemical process flow, which is crucial for industrial chemical process design and the production of compounds like tienilic acid (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

Application 1: Metabolite Identification

  • Summary of the Application : Tienilic Acid (TA) and its 3-thiophene isomer (TAI) have been used in metabolite identification studies . These studies are crucial in understanding the differential toxicity mechanisms of TA and TAI .
  • Methods of Application or Experimental Procedures : The experiment involved the use of High Definition Mass Spectrometry (HDMS) and Mass-MetaSite/WebMetabase processing for rapid identification of TA, TAI, and related metabolites in rat urine samples collected at three time points post-administration of these drugs . The data was acquired on the Vion IMS QTof Mass Spectrometer, which uses travelling-wave Ion Mobility Spectrometry (TW-IMS), where ion mobility is determined using a high electric field moving through the IM cell segments .
  • Results or Outcomes : The study demonstrated the use of drift-aligned accurate mass precursor and fragment ion spectra for profiling of tienilic acid and tienilic acid isomer and their metabolites . It also highlighted the use of historical data review with the availability of new platforms/platform compatibility .

Application 2: Treatment for Hyperuricaemia and Hypertension

  • Summary of the Application : Tienilic Acid has been examined for its potential role as a single treatment for hyperuricaemia and hypertension, two disorders which are commonly associated .
  • Methods of Application or Experimental Procedures : In a study involving 17 subjects with gout, Tienilic Acid was administered and its effects on blood uric acid levels and hypertension were observed .

Application 3: Hypertension Treatment

  • Summary of the Application : Tienilic Acid is used for the treatment of hypertension .

Safety And Hazards

Tienilic acid was withdrawn from the market due to its link with hepatitis . It is advised to avoid dust formation, breathing vapors, mist or gas, and prolonged or repeated exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHANLSBXUWXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023670
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tienilic acid

CAS RN

40180-04-9
Record name Tienilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40180-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticrynafen [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tienilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticrynafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tienilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICRYNAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,840
Citations
J Neuberger, R Williams - Gut, 1989 - gut.bmj.com
… the hepatotoxicity associated with tienilic acid (Ticrynafen) … from rabbits pretreated with either tienilic acid or its isomer with … Sera from 16 of 36 patients with presumed tienilic acid …
Number of citations: 85 gut.bmj.com
AR Maass, IB Snow, M Beg… - Clinical and Experimental …, 1982 - Taylor & Francis
… tienilic acid excretion could cause an increase in metabolism. Since p-aminohippuric acid (PAH) competes with tienilic acid … the metabolism and excretion of tienilic acid in the male dog. …
Number of citations: 10 www.tandfonline.com
A Mancy, P Broto, S Dijols, PM Dansette… - Biochemistry, 1995 - ACS Publications
… their thiophene ring like tienilic acid. Despite their close structural analogy with tienilic acid, all of … , each of which is related to tienilic acid, and the antiinflammatory drug, suprofen (with …
Number of citations: 159 pubs.acs.org
LL Koenigs, RM Peter, AP Hunter, RL Haining… - Biochemistry, 1999 - ACS Publications
… 2C9/tienilic acid adducts, a mechanism for the inactivation of P450 2C9 by tienilic acid is … incubations with P450 2C9 and tienilic acid led to the formation of a tienilic acid/β-ME conjugate …
Number of citations: 117 pubs.acs.org
ALM Kerremans, FWJ Gribnau, Y Tan… - European Journal of …, 1982 - Springer
… of tienilic acid and its alcoholic metabolite, and plasma and urinary levels of sodium, creatinine and uric acid were measured after oral administration of tienilic acid … of tienilic acid devel…
Number of citations: 13 link.springer.com
JC Homberg, C Andre, N Abuaf - Clinical and experimental …, 1984 - ncbi.nlm.nih.gov
… However from February 1977 onwards (tienilic acid was put on the market in 1976) we started noticing two different patterns of fluorescence. All sera kept at - 20'C since 1973 were later …
Number of citations: 212 www.ncbi.nlm.nih.gov
T Nishiya, K Mori, C Hattori, K Kai, H Kataoka… - Toxicology and applied …, 2008 - Elsevier
… potential of tienilic acid in vivo, we administered a single oral dose of tienilic acid to Sprague–… oxidative and/or electrophilic stresses caused by tienilic acid. In a subsequent experiment, …
Number of citations: 25 www.sciencedirect.com
G Lemieux, A Kiss, P Vinay, A Gougoux… - Kidney International, 1977 - Elsevier
… tienilic acid unless the renal extraction of PAH is estimated. We have shown that tienilic acid … In spite of a considerable natriuretic effect, tienilic acid had a significant antiuricosuric action …
Number of citations: 31 www.sciencedirect.com
T Nishiya, M Kato, T Suzuki, C Maru, H Kataoka… - Toxicology letters, 2008 - Elsevier
… -tienilic acid adducts in the bile of rats orally given tienilic acid. Furthermore, to investigate the involvement of metabolic activation in tienilic acid… (ABT) on tienilic acid-induced changes in …
Number of citations: 22 www.sciencedirect.com
S Lecoeur, E Bonierbale, D Challine… - Chemical research in …, 1994 - ACS Publications
… in tienilic acid-induced hepatitis, and the targetof tienilic acid-… Tienilic acid-reactive metabolite(s) specifically bound toP450 … 2C9 was responsible for tienilic acid-reactive metabolite(s) …
Number of citations: 156 pubs.acs.org

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